

Comprehensive Structural Analysis of 2-Ethyl-6-Hydroxybenzoxazole: A Technical Guide

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Compound of Interest

Compound Name: 2-Ethyl-1,3-benzoxazol-6-ol

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Executive Summary

The benzoxazole scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for indole and adenine bases. 2-Ethyl-6-hydroxybenzoxazole (2-Et-6-OH-BO) is of particular interest due to the C6-hydroxyl group, which provides a handle for further functionalization (e.g., prodrug formation, glycosylation) and significantly alters the electronic properties of the heterocyclic core.^[1]

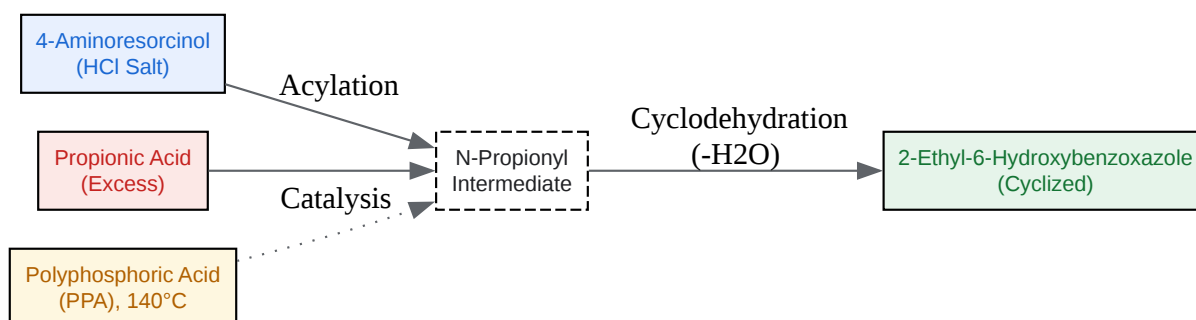
This guide provides a rigorous analytical framework for the synthesis, purification, and structural validation of 2-Et-6-OH-BO.^[1] Unlike generic protocols, this document focuses on the causality of analytical signals—explaining not just what the data shows, but why the molecule behaves this way under spectroscopic interrogation.

Synthesis & Purity Assessment

To analyze the structure, we must first ensure the integrity of the sample. The most robust synthetic route involves the condensation of 4-aminoresorcinol with propionic acid derivatives.^[1]

Synthetic Pathway

The cyclodehydration of 4-aminoresorcinol hydrochloride with propionic acid in polyphosphoric acid (PPA) is the preferred method.[1] PPA acts as both solvent and Lewis acid catalyst, driving the formation of the oxazole ring while suppressing oxidation of the electron-rich resorcinol moiety.



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Figure 1: Acid-catalyzed cyclodehydration pathway for 2-ethyl-6-hydroxybenzoxazole synthesis.

Purity Protocol: HPLC-PDA-MS

Before structural elucidation, purity must be established >98%.[1]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μ m).
 - Mobile Phase: Gradient 5% to 95% ACN in Water (+0.1% Formic Acid).[1]
 - Detection:
 - UV: 254 nm (aromatic) and 280 nm (phenol).
 - MS: ESI+ mode. Look for
- [1]
- Critical Check: Impurities often include uncyclized amide (MW 181) or oxidation products (quinones).[1] A single peak in both UV and TIC (Total Ion Current) is mandatory.

Spectroscopic Elucidation (The Core)

This section details the expected spectral signatures.^[2] The logic provided here allows for self-validation: if your spectrum deviates, the structure is incorrect.

Nuclear Magnetic Resonance (NMR)

Solvent choice is critical.^[1] DMSO-d6 is required to observe the labile phenolic proton and prevent exchange broadening.^[1]

¹H NMR Assignment Logic (400 MHz, DMSO-d6)

Position	Proton Type	Chemical Shift ()	Multiplicity	Coupling ()	Structural Logic
OH	Phenolic	9.60 - 9.80	Singlet (br)	-	Deshielded by aromatic ring; broad due to H-bonding.[1]
H-4	Aromatic	7.35 - 7.45	Doublet	Hz	Ortho to H-5. [1] Adjacent to N-bridgehead (deshielding cone).[1]
H-7	Aromatic	6.95 - 7.05	Doublet (meta)	Hz	Ortho to O-bridgehead. [1] Shielded by OH (ortho effect).[1]
H-5	Aromatic	6.75 - 6.85	dd		Coupled to both H-4 (ortho) and H-7 (meta).[1]
Ethyl-CH2	Aliphatic	2.85 - 2.95	Quartet	Hz	Deshielded by attachment to aromatic heterocycle (C2).[1]
Ethyl-CH3	Aliphatic	1.30 - 1.40	Triplet	Hz	Standard terminal methyl group. [1]

Expert Insight: The key differentiator between the 5-hydroxy and 6-hydroxy isomers is the coupling pattern.[1]

- 6-Hydroxy (Target): H-4 and H-5 show strong ortho coupling (Hz).[1] H-7 appears as a narrow doublet (meta coupling only).[1]
- 5-Hydroxy (Isomer): H-6 and H-7 would show ortho coupling.[1] H-4 would be the narrow doublet.[1]

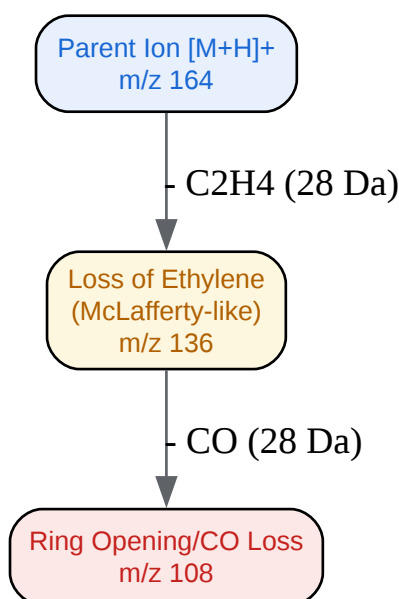
13C NMR Key Signals

- C2 (N=C-O): ~165-170 ppm.[1] The most deshielded carbon due to double heteroatom adjacency.
- C6 (C-OH): ~155 ppm.[1] Ipso carbon attached to oxygen.[1]
- Ethyl CH2: ~22 ppm.[1]
- Ethyl CH3: ~11 ppm.[1][2]

Mass Spectrometry (Fragmentation)

In ESI+ (Electrospray Ionization), the parent ion is

. Under CID (Collision Induced Dissociation), the fragmentation pathway validates the ethyl substituent.



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Figure 2: Predicted ESI-MS/MS fragmentation pathway for 2-ethyl-6-hydroxybenzoxazole.[1]

Physicochemical Profiling

Understanding the physical behavior of 2-Et-6-OH-BO is crucial for its application in biological systems.[1]

Acid Dissociation Constant (pKa)

The phenolic OH at position 6 is electronically coupled to the benzoxazole ring. The electron-withdrawing nature of the oxazole ring (via the benzene fusion) increases the acidity compared to phenol.

- Estimated pKa: 9.0 - 9.5.[1]
- Implication: At physiological pH (7.4), the molecule remains largely neutral (), ensuring membrane permeability.

Electronic Absorption (UV-Vis)

Unlike 2-phenylbenzoxazoles, this molecule does not exhibit Excited-State Intramolecular Proton Transfer (ESIPT) because the OH is at position 6, far from the nitrogen acceptor.[1]

- Absorption Max (): ~285-295 nm (Methanol).[1]
- Fluorescence: Weak emission expected in the UV/Blue region (350-400 nm).[1]

Experimental Protocols

Protocol A: Crystallization for X-Ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural proof.[1]

- Solvent System: Ethanol/Water (slow evaporation) or Toluene (cooling).[1]
- Procedure: Dissolve 20 mg of pure compound in 2 mL warm ethanol. Filter through a 0.2 μm PTFE syringe filter into a clean vial. Cap the vial with Parafilm and poke 3 small holes. Allow to stand at room temperature for 3-5 days.
- Expected Crystal Habit: Colorless needles or prisms.

Protocol B: Functional Group Validation (FT-IR)

- Method: ATR (Attenuated Total Reflectance) on neat solid.[1]
- Diagnostic Bands:
 - 3100-3400 cm^{-1} : O-H stretching (Broad).
 - 1610-1630 cm^{-1} : C=N stretching (Benzoxazole characteristic).[1]
 - 1100-1250 cm^{-1} : C-O-C stretching (Ether linkage of the ring).[1]

References

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